2-Methylbutanediamide
Description
2-Methylbutanediamide (IUPAC: N,N'-dimethylbutanediamide) is a diamide derivative characterized by a four-carbon backbone with a methyl group substitution at the second carbon and two terminal amide groups. The presence of dual amide groups confers high thermal stability and hydrogen-bonding capacity, properties critical for applications in material science and drug design.
Properties
CAS No. |
77928-77-9 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2-methylbutanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
InChI Key |
BYHGDHZGPMCBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutanediamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the reaction of 2-methylbutanoic acid with an excess of ammonia in the presence of a dehydrating agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutanediamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylbutanoic acid and ammonia.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Methylbutanoic acid and ammonia.
Reduction: 2-Methylbutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Methylbutanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-methylbutanediamide involves its ability to form stable amide bonds with other molecules. This property makes it useful in the synthesis of peptides and proteins, where it can act as a linker or stabilizing agent. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
The following compounds share functional or structural similarities with 2-Methylbutanediamide, enabling comparative analysis:
2-Aminobenzamides
- Structure: Aromatic benzamide derivatives with an amino group at the second position.
- Key Differences :
- Applications: 2-Aminobenzamides are utilized in glycosylation engineering and glycan analysis tools (e.g., GlycoBase), whereas aliphatic diamides like this compound are more commonly employed in polymer cross-linking .
Methyl 2-Aminobutanoate Hydrochloride
- Structure: Ester derivative with an amino group at the second carbon and a methyl ester terminus.
- Key Differences: The ester group in Methyl 2-aminobutanoate hydrochloride increases susceptibility to hydrolysis compared to the stable amide groups in this compound. The hydrochloride salt form enhances water solubility but reduces thermal stability relative to neutral diamides .
- Synthesis: Methyl 2-aminobutanoate is synthesized via esterification of 2-aminobutyric acid, whereas this compound likely requires amidation of butanedioic acid derivatives .
(R)-Methyl 2,6-Diaminohexanoate Dihydrochloride
- Structure: A diamino ester with a six-carbon backbone and dual amino groups.
- Key Differences: The longer carbon chain increases hydrophobicity, contrasting with the shorter, more polar this compound. The dihydrochloride salt form facilitates ionic interactions in biochemical assays, whereas neutral diamides are preferred in non-polar matrices .
Physicochemical Properties
Table 1 summarizes inferred or literature-supported properties of this compound and analogues:
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